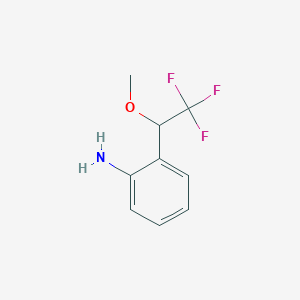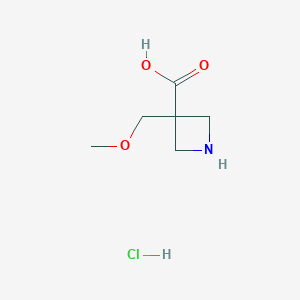
2-(2,2,2-Trifluoro-1-methoxyethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2,2-Trifluoro-1-methoxyethyl)aniline” is a chemical compound with the molecular formula C9H10F3NO. It has a molecular weight of 205.18 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(2,2,2-Trifluoro-1-methoxyethyl)aniline” is 1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“2-(2,2,2-Trifluoro-1-methoxyethyl)aniline” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Quinolinones : N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, prepared from trifluoroacetaldehyde ethyl hemiacetal and aniline, are used to synthesize 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. These compounds are obtained through a process involving hydrolysis and decarboxylation, followed by ring-closure to yield the final quinolinones (Gong & Kato, 2004).
Reactions with Cyanosilane and Allylsilane : α-Trifluoromethylated N,O-acetals, including N-(1-methoxy-2,2,2-trifluoroethyl)anilines, react with cyanosilane and allylsilane in the presence of a Lewis acid. This reaction efficiently provides trifluoromethylated α-aminonitrile and homoallylamine derivatives (Fuchigami, Ichikawa & Konno, 1989).
Synthesis of Pyrrolidin-2-ones : A study reported the sonochemical preparation of pyrrolidin-2-ones using methyl 4-methoxy-6-oxo-7,7,7-trifluoro-4-heptenoate and anilines, including compounds related to 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline, in an eco-friendly aqueous medium (Franco, Flores & Pizzuti, 2012).
Material Science Applications
- Liquid Crystal Synthesis : New derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, have been synthesized. These derivatives exhibit stable smectic B and A phases, making them valuable in liquid crystalline technology (Miyajima, Nakazato, Sakoda & Chiba, 1995).
Advanced Chemical Synthesis
C-H Imidation of Benzaldehydes : 2-Fluoro-5-(trifluoromethyl)aniline, a compound related to 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline, has been used in Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process facilitates the synthesis of diverse quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Synthesis of Tetrahydrocarbazolones : Alkylation of tricarbonyl(2-methoxycyclohexadienyl)iron(1+) hexafluorophosphate(1−) by substituted anilines, including those related to 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline, leads to organometallic intermediates convertible into tetrahydrocarbazolones (Stephenson, 1985).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful if ingested or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
2-(2,2,2-trifluoro-1-methoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPZZFKTOABBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)
![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)


![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)




